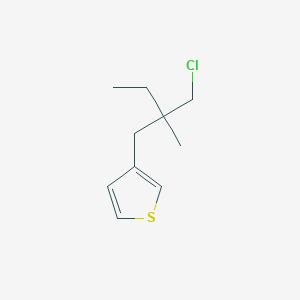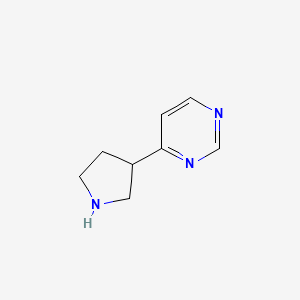
4-(Pyrrolidin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diamino-4-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrrolidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Applications De Recherche Scientifique
4-(Pyrrolidin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Pyrimidine: A six-membered nitrogen-containing heterocycle that is a core structure in many bioactive compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Uniqueness
4-(Pyrrolidin-3-yl)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, which can confer distinct physicochemical properties and biological activities. This dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-pyrrolidin-3-ylpyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-9-5-7(1)8-2-4-10-6-11-8/h2,4,6-7,9H,1,3,5H2 |
Clé InChI |
XRQBVGZNIDPBSF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


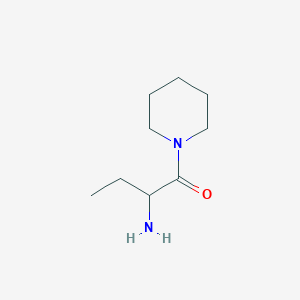
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

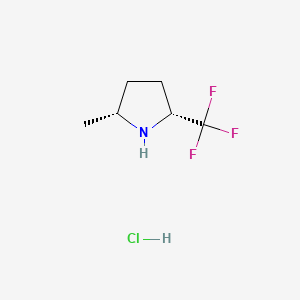
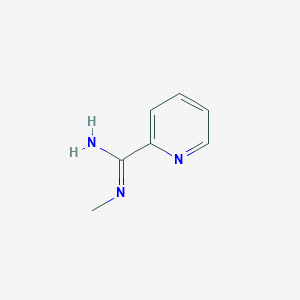
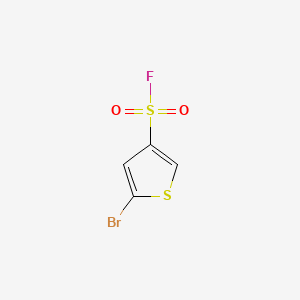
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)






